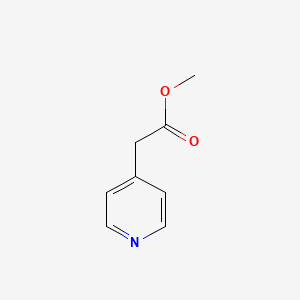![molecular formula C8H8S B1295318 1,3-二氢苯并[c]噻吩 CAS No. 2471-92-3](/img/structure/B1295318.png)
1,3-二氢苯并[c]噻吩
描述
1,3-Dihydrobenzo[c]thiophene is a chemical compound with the molecular formula C8H8S . It has a molecular weight of 136.22 . It is a liquid at room temperature .
Synthesis Analysis
Thiophenes, including 1,3-Dihydrobenzo[c]thiophene, can be synthesized through various methods such as the Gewald reaction, Wilgerodt-Kindler reaction, Paul-Knorr reaction, fluorous synthetic protocol, sulfur-assisted reactions, electrophilic cyclization, and direct arylation methods . For example, Zhou et al. demonstrated that 1,3-dihydrobenzo[c]thiophene can be prepared from certain compounds in yields ranging from 62% to 83% using Ga(OTf)3 .Molecular Structure Analysis
The molecular structure of 1,3-Dihydrobenzo[c]thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The InChI code for this compound is 1S/C8H8S/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 .Chemical Reactions Analysis
Reactions of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with electrophilic agents such as nitration, sulfonation, and iodination have been studied . Electrophilic substitution in 1,3-dihydrobenzo[c]thiophene 2,2-dioxide occurs at position 5 .Physical And Chemical Properties Analysis
1,3-Dihydrobenzo[c]thiophene is a liquid at room temperature . It has a molecular weight of 136.22 .科学研究应用
Biologically Active Compounds
Thiophene-based analogs, including 1,3-Dihydrobenzo[c]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
作用机制
Mode of Action
It has been observed that electrophilic substitution in 1,3-dihydrobenzo[c]thiophene occurs at position 5 . The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can potentially affect the action of this compound .
未来方向
Thiophene-based compounds, including 1,3-Dihydrobenzo[c]thiophene, have been gaining attention in medicinal chemistry and materials sciences . They are used in the synthesis of several important pharmaceuticals and have a prominent role in the advancement of organic semiconductors . Future research may focus on the efficient synthesis of thiophene-containing organic materials due to the importance of atom-economics and green chemistry .
属性
IUPAC Name |
1,3-dihydro-2-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZARWOKBNZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117116-78-6 | |
| Record name | Benzo[c]thiophene, 1,3-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117116-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179450 | |
| Record name | Benzo(c)thiophene, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2471-92-3 | |
| Record name | Benzo(c)thiophene, 1,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(c)thiophene, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-dihydrobenzo[c]thiophene?
A1: 1,3-Dihydrobenzo[c]thiophene has a molecular formula of C8H8S and a molecular weight of 136.21 g/mol. []
Q2: How can 1,3-dihydrobenzo[c]thiophene be oxidized to its corresponding sulfone?
A2: 1,3-Dihydrobenzo[c]thiophene can be oxidized to 1,3-dihydrobenzo[c]thiophene S,S-dioxide (also known as benzosulfone) using various oxidizing agents. One method utilizes metalloporphyrin complexes as catalysts for a greener and more sustainable approach. []
Q3: What is significant about the reactivity of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide?
A3: 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide serves as a precursor to ortho-quinodimethanes. Upon heating, it undergoes thermal extrusion of sulfur dioxide, generating the reactive ortho-quinodimethane intermediate. [, ]
Q4: How can the reactivity of the generated ortho-quinodimethane be exploited?
A4: The ortho-quinodimethane readily participates in Diels-Alder reactions with various dienophiles. This reactivity has been utilized in synthesizing diverse compounds, including heteronaphthacenes, lignan analogs, and potential pharmaceuticals. [, , , , ]
Q5: What is the stereochemistry of the Diels-Alder reaction with ortho-quinodimethanes derived from 1,3-dihydrobenzo[c]thiophene 2,2-dioxide?
A5: The Diels-Alder reaction with these ortho-quinodimethanes can exhibit high diastereoselectivity. Studies have shown that chiral auxiliaries on the ortho-quinodimethane, like α-alkoxy groups, can induce asymmetry in the cycloadducts. [, , ]
Q6: Can the regioselectivity of these Diels-Alder reactions be controlled?
A6: Yes, substituents on the ortho-quinodimethane can influence the regioselectivity of the Diels-Alder reaction. For instance, a phenyl group on the ortho-quinodimethane directs the dienophile addition to yield predominantly trans-1-phenyl-2-carbomethoxytetrahydronaphthalenes. []
Q7: What are other synthetic applications of 1,3-dihydrobenzo[c]thiophene derivatives?
A7: 1,3-Dihydrobenzo[c]thiophene derivatives have been used in various synthetic transformations: * Direct conversion of alcohols to thiols: Lawesson's reagent can convert o-(dihydroxymethyl)benzene derivatives to the corresponding 1,3-dihydrobenzo[c]thiophenes. [, ] * Synthesis of 1-aryl-1,3-dihydrobenzo[c]thiophenes: Acid-mediated cyclization of 1-[aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes provides access to these compounds. [] * Formation of 1,3-dihydrobenzo[c]thiophene-imines: Tandem reactions of o-(1-alkynyl)benzamides with Lawesson’s Reagent generate these imines. [, ]
Q8: Can 1,3-dihydrobenzo[c]thiophene 2,2-dioxides be used for sulfur dioxide release?
A8: Yes, research has explored the potential of certain 1,3-dihydrobenzo[c]thiophene 2,2-dioxide derivatives as photochemically activated sulfur dioxide donors. These compounds release sulfur dioxide upon UV irradiation and show promise for potential therapeutic applications. []
Q9: Have computational methods been used to study ortho-quinodimethanes derived from 1,3-dihydrobenzo[c]thiophene 2,2-dioxide?
A9: Yes, ab initio calculations have been performed on ortho-quinodimethane and its α-phenyl and α-oxy derivatives to understand their electronic and steric properties. These calculations helped establish correlations between the ortho-quinodimethane structure and the regio- and diastereoselectivity of their Diels-Alder reactions. []
Q10: How do substituents on the 1,3-dihydrobenzo[c]thiophene ring affect its reactivity?
A10: Substituents significantly influence reactivity. For instance, electron-donating groups on benzosulfones enhance the yield of sulfur dioxide upon photolysis. [] Furthermore, the presence and nature of substituents on the 1,3-dihydrobenzo[c]thiophene core can impact its ability to act as an electron donor, with implications for its use in developing organic conductors. []
Q11: What are the potential applications of 1,3-dihydrobenzo[c]thiophene derivatives in materials science?
A11: 1,3-Dihydrobenzo[c]thiophene can be modified to create electron donors with potential applications in organic conductors. For example, alkylenedithio derivatives of 1,3-bis(1,3-dithiol-2-ylidene)-1,3-dihydrobenzo[c]thiophene (BDTBT) exhibit promising conductivity properties. []
Q12: Are there any pharmaceutical applications of 1,3-dihydrobenzo[c]thiophene derivatives under investigation?
A12: Research suggests potential therapeutic uses for 1,3-dihydrobenzo[c]thiophene derivatives. One area of study focuses on utilizing photoactivated 1,3-dihydrobenzo[c]thiophene 2,2-dioxides for targeted sulfur dioxide delivery, which may have value in treating conditions like glioblastoma. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)







![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)